![molecular formula C23H24N4O2 B5681781 2-(1H-indol-3-yl)-1-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone](/img/structure/B5681781.png)
2-(1H-indol-3-yl)-1-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone
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Overview
Description
2-(1H-indol-3-yl)-1-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[322]nonan-6-yl]ethanone is a complex organic compound that features an indole ring, a pyridine ring, and a diazabicyclo nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone typically involves multi-step organic reactions. The indole ring can be synthesized through Fischer indole synthesis, while the pyridine ring can be introduced via a condensation reaction. The diazabicyclo nonane structure can be formed through a series of cyclization reactions. The final compound is obtained by coupling these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the indole and pyridine rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interaction with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features might allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole ring structure.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring.
Diazabicyclo Nonane Derivatives: Compounds like diazabicyclo[2.2.2]octane (DABCO) share the diazabicyclo structure.
Uniqueness
What sets 2-(1H-indol-3-yl)-1-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone apart is the combination of these three distinct structural motifs in a single molecule. This unique structure might confer specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(11-17-12-25-20-6-2-1-5-19(17)20)27-14-16-8-9-18(27)15-26(13-16)23(29)21-7-3-4-10-24-21/h1-7,10,12,16,18,25H,8-9,11,13-15H2/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIAEDWOARXBNT-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CC3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CC3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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